[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane
Overview
Description
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Biological Activity
The compound [2-[2-bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane, often referred to as bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine, is a phosphine derivative notable for its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities based on diverse research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by multiple aromatic rings and phosphine functional groups. The molecular formula is , with a molecular weight of approximately 1211.64 g/mol. Its IUPAC name is as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including phosphine coupling reactions. The phosphine ligands are synthesized using tert-butylated phenols and phosphorous chlorides under controlled conditions to yield high-purity products.
Antioxidant Activity
Research indicates that derivatives of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress. A study demonstrated that such phosphines could reduce oxidative stress markers in vitro, suggesting potential applications in preventing diseases related to oxidative damage .
Cytotoxicity
In vitro studies have shown that bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine derivatives possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. For instance, a study reported that these compounds induced apoptosis in breast cancer cell lines by modulating mitochondrial membrane potential and activating caspases 3 and 9 .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 in response to inflammatory stimuli. This suggests that the compound may be useful in managing inflammatory diseases .
Study 1: Antioxidative Mechanism
A study published in Journal of Medicinal Chemistry investigated the antioxidative properties of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine. The researchers found that the compound significantly inhibited lipid peroxidation in rat liver microsomes and scavenged superoxide radicals effectively. The results indicated a dose-dependent response with notable efficacy at lower concentrations .
Study 2: Cytotoxicity Against Cancer Cells
In another research effort published in Cancer Letters, the cytotoxic effects of this phosphine derivative were evaluated against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study concluded that the compound exhibited IC50 values in the micromolar range, indicating potent activity against these cancer cells while showing minimal toxicity to normal cells .
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
[2-[2-bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H96O2P2/c1-63(2,3)45-33-46(64(4,5)6)38-53(37-45)73(54-39-47(65(7,8)9)34-48(40-54)66(10,11)12)59-31-27-29-57(71-25)61(59)62-58(72-26)30-28-32-60(62)74(55-41-49(67(13,14)15)35-50(42-55)68(16,17)18)56-43-51(69(19,20)21)36-52(44-56)70(22,23)24/h27-44H,1-26H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYRAYONARLAQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)OC)OC)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H96O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192138-05-9, 167709-31-1 | |
Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis{bis[3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis{bis[3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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